molecular formula C9H7ClFN3S B13689358 2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole

2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole

Cat. No.: B13689358
M. Wt: 243.69 g/mol
InChI Key: PFCFXBVYNLWCMG-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole is a synthetic organic compound belonging to a class of nitrogen-sulfur heterocycles recognized for their significant potential in medicinal chemistry. The 1,3,4-thiadiazole core is a known bioisostere for pyrimidine and pyridazine rings, a feature that can enhance a compound's lipophilicity, cell permeability, and bioavailability . This specific derivative is of particular interest for researchers developing new therapeutic agents, primarily due to the established biological activities of its structural analogs. The 2-amino-1,3,4-thiadiazole moiety is a privileged scaffold in antimicrobial research . Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including potent antibacterial, antifungal, and antitubercular properties . Some reported analogs exhibit activity comparable to or even greater than standard drugs, making them valuable lead compounds for further optimization . The presence of both chloro and fluoro substituents on the benzyl group is a strategic modification often explored in drug discovery to fine-tune electronic properties, metabolic stability, and target binding affinity. The reactive 2-amino group provides a versatile handle for further chemical derivatization, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies . This product is intended for research and development use only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H7ClFN3S

Molecular Weight

243.69 g/mol

IUPAC Name

5-[(4-chloro-2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H7ClFN3S/c10-6-2-1-5(7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14)

InChI Key

PFCFXBVYNLWCMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions starting from thiosemicarbazide or hydrazinecarbothioamide derivatives and appropriate carboxylic acids or their derivatives. The key steps include:

  • Formation of thiosemicarbazide intermediate
  • Cyclization to form the 1,3,4-thiadiazole ring
  • Introduction of substituents at the 5-position via nucleophilic substitution or coupling reactions

A comprehensive review comparing synthetic approaches for 1,3,4-thiadiazoles highlights that these methods can be classified based on the starting materials and reaction conditions, emphasizing the importance of mild conditions and good yields.

Solid-Phase Grinding Method Using Thiosemicarbazide, Carboxylic Acid, and Phosphorus Pentachloride

A highly efficient and mild method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles involves grinding a mixture of thiosemicarbazide, the corresponding carboxylic acid, and phosphorus pentachloride at room temperature. This solid-phase reaction proceeds with short reaction times and simple post-treatment, offering high yields (over 91%) and low toxicity reagents.

Procedure:

  • Mix 1 mol of thiosemicarbazide, 1 to 1.2 mol of the appropriate carboxylic acid (in this case, 4-chloro-2-fluorobenzoic acid for the desired benzyl substituent), and 1 to 1.2 mol of phosphorus pentachloride in a dry reaction vessel.
  • Grind the mixture evenly at room temperature until complete reaction.
  • Allow the mixture to stand, then add an alkaline solution to adjust the pH to 8–8.2.
  • Filter, dry the filter cake, and recrystallize to obtain the pure 2-amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole.

This method is advantageous due to its simplicity, mild conditions, and high yield.

Cyclization of 2-(Substituted Phenyl)acetyl Hydrazinecarbothioamide with Acid and Base Treatment

Another common synthetic route involves the preparation of 2-(4-chloro-2-fluorobenzyl)hydrazinecarbothioamide, which undergoes cyclization in acidic medium followed by neutralization with a base to yield the target thiadiazole.

Typical steps:

  • Dissolve 2-[(4-chloro-2-fluorophenyl)acetyl]hydrazinecarbothioamide in sulfuric acid at low temperature (0 to -10 °C).
  • Stir for several hours to promote cyclization.
  • Add water dropwise and neutralize the reaction mixture with sodium hydroxide while maintaining low temperature.
  • Filter, wash, and dry the precipitated this compound.

This method is adapted from similar procedures for 2-amino-5-(4-fluorobenzyl)-1,3,4-thiadiazole synthesis, with yields around 70–80% reported for related compounds.

Nucleophilic Substitution of 2-Amino-5-Mercapto-1,3,4-thiadiazole with 4-Chloro-2-Fluorobenzyl Halides

A widely used approach for introducing the 5-substituent is the nucleophilic substitution of the mercapto group at the 5-position of 2-amino-1,3,4-thiadiazole with benzyl halides.

Procedure:

  • React 2-amino-5-mercapto-1,3,4-thiadiazole with 4-chloro-2-fluorobenzyl chloride in an alkaline medium such as sodium hydroxide in ethanol/water mixture.
  • Stir at room temperature for 1–2 hours to complete the substitution.
  • Filter the reaction mixture, wash the precipitate, and dry to obtain the 2-amino-5-(4-chloro-2-fluorobenzylthio)-1,3,4-thiadiazole.

This method is analogous to the synthesis of 2-amino-5-(4-chlorobenzylthio)-1,3,4-thiadiazole, which has been reported with high yields (~93%). The substitution reaction is generally straightforward and efficient.

Amide Bond Formation Followed by Further Substitution (Advanced Derivatives)

For more complex derivatives involving this compound as a scaffold, amide bond formation with 4-chloro-2-fluorophenylacetic acid derivatives using coupling agents such as ethyl dimethylaminopropylcarbodiimide and hydroxybenzotriazole in acetonitrile has been reported. Subsequent substitution reactions with benzyl chloride derivatives yield final compounds with potential biological activity.

Data Table: Summary of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Reaction Type Yield (%) Notes
1 Thiosemicarbazide + 4-chloro-2-fluorobenzoic acid + PCl5 Grinding at room temperature, alkaline workup Solid-phase cyclization >91 Mild, short reaction time, simple workup
2 2-(4-chloro-2-fluorophenyl)acetylhydrazinecarbothioamide + H2SO4, NaOH Acid cyclization at 0 to -10 °C, base neutralization Acid-mediated cyclization 70–80 Requires low temperature control
3 2-amino-5-mercapto-1,3,4-thiadiazole + 4-chloro-2-fluorobenzyl chloride + NaOH Room temperature, ethanol/water solvent Nucleophilic substitution ~93 Straightforward, high yield
4 5-amino-1,3,4-thiadiazole + 4-chloro-2-fluorophenylacetic acid + coupling agents EDC/HOBt coupling in acetonitrile Amide bond formation Variable For advanced derivatives, requires purification steps

In-Depth Research Findings and Analysis

  • The solid-phase grinding method using phosphorus pentachloride is a recent advancement offering an environmentally friendlier and more efficient synthesis route compared to traditional liquid-phase cyclizations.
  • Acid-mediated cyclization requires careful temperature control to avoid decomposition and side reactions but is well-established for thiadiazole ring formation from hydrazinecarbothioamide precursors.
  • Nucleophilic substitution on 2-amino-5-mercapto-1,3,4-thiadiazole allows easy introduction of benzyl substituents with halogens, which is crucial for tuning biological activity profiles.
  • Coupling reactions to form amide derivatives expand the chemical space for drug discovery, with this compound serving as a versatile scaffold.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of synthesized compounds, with characteristic thiadiazole ring vibrations and amino group signals reported in literature.

Chemical Reactions Analysis

Amino Group Reactivity

The amino group at position 2 participates in nucleophilic substitution and condensation reactions:

Acylation Reactions

Reaction with acyl chlorides (e.g., chloroacetyl chloride) forms stable acetamide derivatives. For example:

2-Amino-thiadiazole+ClCH2COCl2-(Chloroacetamido)-thiadiazole+HCl\text{2-Amino-thiadiazole} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-(Chloroacetamido)-thiadiazole} + \text{HCl}

This reaction proceeds under mild alkaline conditions (e.g., anhydrous sodium acetate) with yields exceeding 80% .

Schiff Base Formation

The amino group reacts with aldehydes to form imine derivatives. For example, condensation with 4-fluorobenzaldehyde produces:

2-Amino-thiadiazole+4-Fluorobenzaldehyde2-(4-Fluorobenzylideneamino)-thiadiazole\text{2-Amino-thiadiazole} + \text{4-Fluorobenzaldehyde} \rightarrow \text{2-(4-Fluorobenzylideneamino)-thiadiazole}

Such derivatives demonstrate enhanced biological activity due to increased lipophilicity .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core facilitates electrophilic substitution and cycloaddition:

Nucleophilic Substitution

The sulfur atom in the thiadiazole ring undergoes nucleophilic displacement with amines or alkoxides. For instance, reaction with piperazine derivatives in dry benzene yields:

Thiadiazole-SH+PiperazineThiadiazole-S-Piperazine+H2S\text{Thiadiazole-SH} + \text{Piperazine} \rightarrow \text{Thiadiazole-S-Piperazine} + \text{H}_2\text{S}

This reaction is catalyzed by triethylamine and achieves >70% yields .

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenedicarboxylates, forming fused heterocyclic systems .

Benzyl Group Modifications

The 4-chloro-2-fluorobenzyl substituent influences electronic properties and reactivity:

Halogen Interactions

The electron-withdrawing -Cl and -F groups enhance the electrophilicity of the benzyl moiety, enabling:

  • Suzuki Coupling : Cross-coupling with arylboronic acids under palladium catalysis .

  • Nucleophilic Aromatic Substitution : Replacement of -Cl with -NH2_2 under high-temperature amination .

Comparative Reactivity of Analogues

The compound’s reactivity differs from structurally related derivatives:

DerivativeKey ReactionUnique OutcomeSource
5-(4-Fluorophenyl)-thiadiazoleAcylation at -NH2_2Higher solubility in polar solvents
5-(4-Chlorobenzyl)-thiadiazoleNucleophilic substitution at -SHImproved antibacterial activity
2-Amino-5-(2-fluorobenzyl)Cycloaddition with acetyleneFused pyrazole-thiadiazole hybrids

Synthetic Methodologies

Key protocols for functionalizing this compound include:

Acid-Catalyzed Cyclocondensation

  • Reagents : H2_2SO4_4 at -2°C for thiol group introduction .

  • Applications : Production of sulfonamide derivatives with antiviral activity .

Mechanistic Insights

  • Electronic Effects : The -Cl and -F substituents lower the LUMO energy of the benzyl group, facilitating electrophilic attacks .

  • Steric Effects : The 2-fluorine atom in the benzyl group hinders para-substitution, directing reactions to meta positions .

Scientific Research Applications

2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the thiadiazole ring and halogenated benzyl group contributes to its biological activity.

    Agrochemicals: This compound can be used as a precursor for the synthesis of herbicides and pesticides.

    Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The presence of the halogenated benzyl group enhances its binding affinity to the target sites, leading to increased efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on the nature and position of substituents. Below is a comparison with key analogues:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent(s) Key Properties/Activities Reference
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Phenyl Baseline fluorescence; moderate biological activity
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-Hydroxyphenyl Dual fluorescence due to charge transfer; enhanced antimycotic activity
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole 4-Nitrophenyl Strong antimicrobial and antioxidant activity; electron-withdrawing nitro group
2-Amino-5-(o-anisyl)-1,3,4-thiadiazole 2-Methoxybenzyl (o-anisyl) Herbicidal and fungicidal activity; electron-donating methoxy group
2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole 4-Chloro-2-fluorobenzyl Enhanced fluorescence and anticancer activity; synergistic electronic effects of Cl/F
2-Amino-5-(benzylthio)-1,3,4-thiadiazole Benzylthio Altered solubility; potential for metal coordination due to thiol group

Fluorescence and Electronic Properties

  • Dual Fluorescence in TS : The 2-hydroxyphenyl substituent in TS induces dual fluorescence via intramolecular charge transfer (ICT) and molecular aggregation. This effect is pH-dependent and absent in TB, which lacks hydroxyl groups .
  • Electron-Withdrawing Groups : The 4-chloro-2-fluorobenzyl group in the target compound enhances fluorescence quantum yield compared to TB, attributed to reduced electron density on the thiadiazole ring .
  • Comparison with Nitro Derivatives: The nitro group in 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole quenches fluorescence but boosts antioxidant activity due to radical scavenging .
Antimicrobial Activity
  • Nitro and Chloro Derivatives: 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole exhibits superior antibacterial activity (MIC = 8 µg/mL against S. aureus) compared to the chloro-fluoro analogue (MIC = 16 µg/mL), likely due to the nitro group's stronger electron-withdrawing effect .
  • Methoxy Substitution : The o-anisyl derivative shows selective fungicidal activity, while the chloro-fluoro analogue is more effective against Gram-negative pathogens .
Anticancer Activity
  • Colon Cancer Applications: Derivatives like VR24 and VR27, synthesized from 2-amino-5-(substituted)-1,3,4-thiadiazole, demonstrate IC₅₀ values of 12–18 µM against HCT-116 cells. The chloro-fluoro substituent enhances DNA intercalation and apoptosis induction .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization reactions using precursors like substituted hydrazides or thiosemicarbazides. Key steps include:

  • Reagent selection : Use POCl₃ as a cyclizing agent under reflux conditions (90°C, 3 hours) to promote thiadiazole ring formation .
  • Solvent optimization : Polar aprotic solvents like DMSO enhance reaction efficiency during reflux (18 hours) .
  • Purification : Crystallization from ethanol-water mixtures improves yield (e.g., 65% yield reported for analogous compounds) .
  • Halogen substitution : Bromine or chlorine substituents on the benzyl group may require adjusted stoichiometry to avoid side reactions .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons in the 4-chloro-2-fluorobenzyl group appear as distinct multiplets .
  • FT-IR Spectroscopy : Absorption bands near 1600 cm⁻¹ (C=N stretching) and 3300 cm⁻¹ (N-H stretching) validate the thiadiazole core and amino group .
  • X-ray crystallography : Resolves polymorphism, as seen in studies of similar thiadiazoles, where solvatomorphism (e.g., DMSO solvates) alters crystal packing .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% deviation) .

Advanced: How can computational methods like molecular docking predict biological interactions of this compound?

Answer:

  • Target selection : Prioritize enzymes (e.g., kinases) or receptors with known thiadiazole-binding pockets .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. For example, thiadiazole derivatives show affinity for fungal CYP51 via hydrophobic interactions .
  • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values to refine models .
  • Limitations : Solvent effects and protonation states may require MD simulations for accuracy .

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?

Answer:

  • Halogen effects : The 4-chloro-2-fluoro substituent enhances lipophilicity, improving membrane permeability. Bromine analogs show higher antimicrobial activity but lower solubility .
  • Thiadiazole ring modifications : Replacing sulfur with oxygen (oxadiazole) reduces antifungal potency, highlighting the role of sulfur in target binding .
  • SAR studies : Systematic substitution at the 5-position (e.g., aryl vs. alkyl groups) can optimize activity. For instance, 4-nitrophenyl derivatives exhibit stronger inhibition of bacterial gyrase .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization : Discrepancies in MIC values may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative). Use CLSI guidelines for consistency .
  • Solubility factors : Poor aqueous solubility can lead to false negatives. Include DMSO controls (≤1% v/v) to verify compound dissolution .
  • Structural verification : Confirm batch purity via HPLC (≥95%) to rule out degradation products .
  • Meta-analysis : Cross-reference studies with analogous compounds (e.g., 5-bromo-thiadiazoles) to identify trends .

Advanced: What strategies are recommended for studying this compound’s stability under physiological conditions?

Answer:

  • pH-dependent stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor via HPLC for hydrolysis of the thiadiazole ring .
  • Light sensitivity : UV-Vis spectroscopy can detect photodegradation products, particularly in fluorinated analogs .
  • Serum stability : Incubate with fetal bovine serum (24 hours) and analyze via LC-MS to assess protein binding or metabolic breakdown .

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